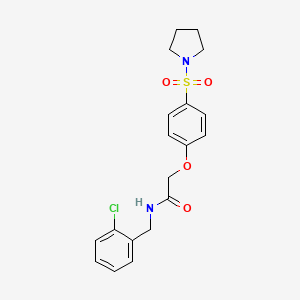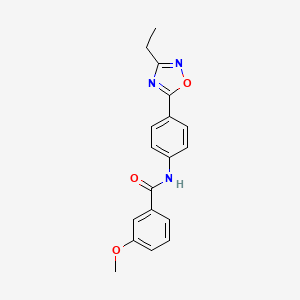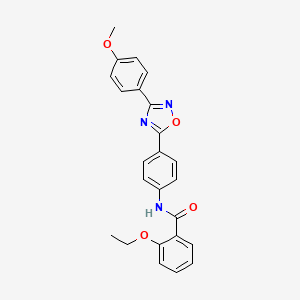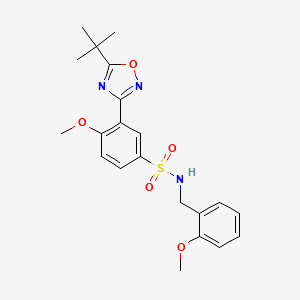
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-phenoxyacetamide, also known as Ethoxyquinolinylmethylphenylacetamide (EQMPA), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EQMPA is a synthetic compound that belongs to the class of amides and has a molecular weight of 365.46 g/mol.
Mécanisme D'action
The mechanism of action of EQMPA is not fully understood. However, it has been proposed that EQMPA exerts its biological effects through its ability to chelate metal ions and scavenge free radicals. EQMPA has been shown to form stable complexes with copper, iron, and zinc ions, which are involved in various biological processes. EQMPA has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
EQMPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that EQMPA has anti-inflammatory and antitumor properties. EQMPA has been shown to inhibit the production of pro-inflammatory cytokines and the proliferation of cancer cells. EQMPA has also been shown to have antioxidant properties, which may protect against oxidative stress-induced damage. In animal studies, EQMPA has been shown to have a protective effect against liver and kidney damage induced by toxic agents.
Avantages Et Limitations Des Expériences En Laboratoire
EQMPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. EQMPA has been shown to form stable complexes with metal ions, which makes it a potential candidate for drug delivery systems. EQMPA has also been shown to have antioxidant properties, which can be useful for studying oxidative stress-induced damage. However, there are also limitations to using EQMPA in lab experiments. EQMPA is a synthetic compound that may not accurately reflect the biological effects of natural compounds. EQMPA may also have off-target effects that need to be carefully considered.
Orientations Futures
There are several future directions for EQMPA research. One potential direction is to study the structure-activity relationship of EQMPA and its derivatives to identify compounds with improved biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of EQMPA to determine its potential use as a drug. EQMPA can also be studied for its potential use in agriculture as a preservative for animal feed and as an antioxidant for vegetable oils. Finally, EQMPA can be studied for its potential use in material science as a corrosion inhibitor for metals.
Conclusion:
In conclusion, EQMPA is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EQMPA has been shown to have anti-inflammatory, antioxidant, and antitumor properties. EQMPA has also been studied for its potential use as a drug delivery system and as a corrosion inhibitor for metals. Future research on EQMPA can lead to the development of new compounds with improved biological activity and potential applications in medicine, agriculture, and material science.
Méthodes De Synthèse
EQMPA can be synthesized through a multi-step process starting from 2-hydroxyquinoline. The first step involves the reaction of 2-hydroxyquinoline with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-quinolinyl)acetate. This intermediate is then reacted with phenyl magnesium bromide to form the corresponding phenylpropionic acid derivative. Finally, the amide bond is formed by reacting the phenylpropionic acid derivative with N-ethylhydroxylamine in the presence of a coupling agent.
Applications De Recherche Scientifique
EQMPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EQMPA has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, EQMPA has been used as a preservative for animal feed and as an antioxidant for vegetable oils. In material science, EQMPA has been studied for its potential use as a corrosion inhibitor for metals.
Propriétés
IUPAC Name |
N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-22(19(23)14-25-17-9-4-3-5-10-17)13-16-12-15-8-6-7-11-18(15)21-20(16)24/h3-12H,2,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNQFTYEYQEGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7717392.png)
![4-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717413.png)

![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)